molecular formula C18H18ClNO5 B11246496 N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11246496
M. Wt: 363.8 g/mol
InChI Key: FGOGKKJQQGANFZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxepine ring system and multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(3-chloro-4-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide apart is its benzodioxepine ring system, which is less common in similar compounds.

Properties

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H18ClNO5/c1-22-14-5-4-11(8-13(14)19)20-18(21)12-9-16-17(10-15(12)23-2)25-7-3-6-24-16/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21)

InChI Key

FGOGKKJQQGANFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2OC)OCCCO3)Cl

Origin of Product

United States

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